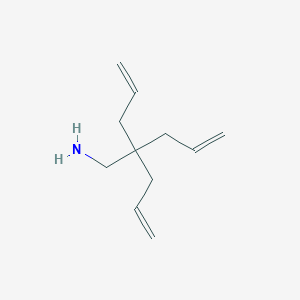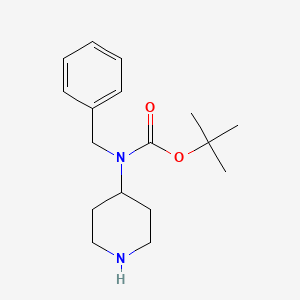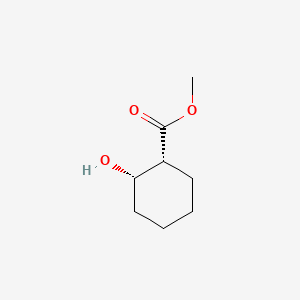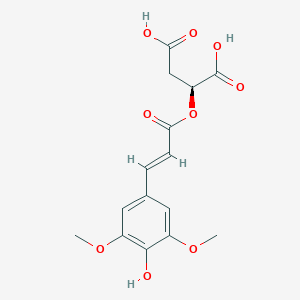
Sinapoyl malate
描述
Sinapoyl malate is a naturally occurring compound found predominantly in plants, particularly in the Brassicaceae family. It is a derivative of sinapic acid, a type of hydroxycinnamic acid, and plays a crucial role in protecting plants from ultraviolet radiation by acting as a natural UV filter. This compound is also known for its antioxidant properties, which help in scavenging free radicals and protecting plant tissues from oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sinapoyl malate can be achieved through a two-step process involving the opening of Meldrum’s acid with unprotected naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered green and sustainable, offering good yields and minimal environmental impact .
Industrial Production Methods: Industrial production of this compound focuses on sustainable and eco-friendly methods. The two-step synthetic route mentioned above is favored due to its efficiency and lower environmental footprint. This method allows for the production of this compound and its analogs in sufficient quantities for commercial applications .
化学反应分析
Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapoyl glucose and sinapoyl choline .
科学研究应用
Sinapoyl malate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the photophysical properties of hydroxycinnamic acid derivatives.
Biology: Its role as a natural UV filter makes it a subject of interest in plant biology and photoprotection studies.
Medicine: Due to its antioxidant properties, this compound is being explored for potential therapeutic applications, including anti-inflammatory and anti-cancer treatments.
Industry: It is used in the cosmetic industry as a natural UV filter in sunscreens and other skincare products .
作用机制
Sinapoyl malate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thus protecting plant tissues from UV-induced damage. It also acts as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative stress. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative damage by the antioxidant action of this compound .
相似化合物的比较
Sinapic Acid: The parent compound of sinapoyl malate, known for its antioxidant and anti-inflammatory properties.
Sinapoyl Glucose: Another ester of sinapic acid, found in various plants and known for similar UV-protective properties.
Sinapoyl Choline:
Uniqueness: this compound is unique due to its dual role as a UV filter and an antioxidant. Its ability to dissipate UV energy as heat and its high photostability make it particularly valuable in both plant biology and cosmetic applications .
属性
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGAPSRYCQPBG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346426 | |
| Record name | Sinapoyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-58-6 | |
| Record name | Sinapoyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


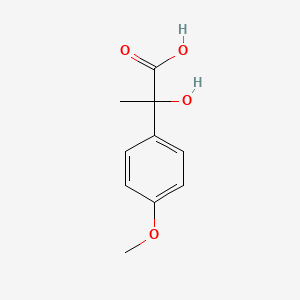
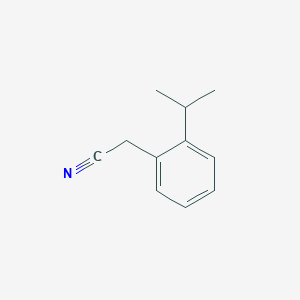
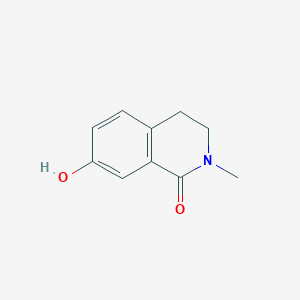
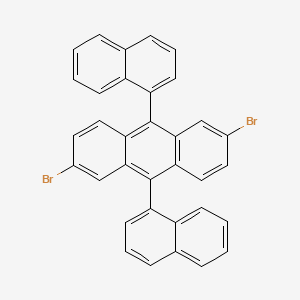
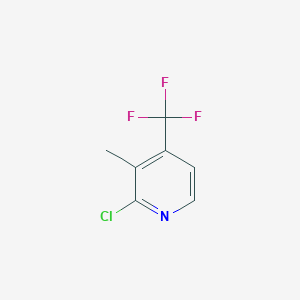
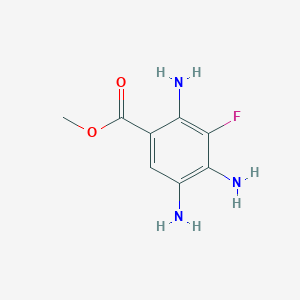
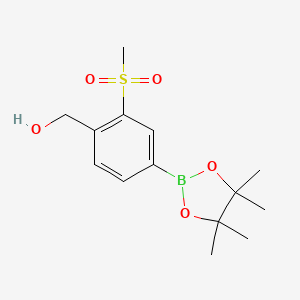
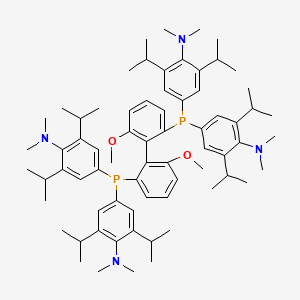

![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)
